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molecular formula C11H15NO2 B4519597 2-isobutoxybenzamide

2-isobutoxybenzamide

Cat. No. B4519597
M. Wt: 193.24 g/mol
InChI Key: FVPWCKBAQIZSFS-UHFFFAOYSA-N
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Patent
US03987160

Procedure details

Salicylamide (68.5 g.; prepared as described by R. Bogoczek, Farm. Polska, 1960, 16, 26) was added to a solution of sodium (11.5 g.) in anhydrous ethanol (400 ml.). Isobutyl bromide (60 ml.) was then added, and the mixture was stirred and heated to reflux overnight. The ethanol was evaporated, and sufficient water was added to the residue to dissolve the sodium bromide. The oil which did not dissolve was extracted with chloroform, the extract was washed twice with 2N sodium hydroxide solution and once with water, dried over magnesium sulphate, filtered and evaporated. The residue was triturated with light petroleum (b.p. 40°-60° C.) to give 2-isobutoxybenzamide, which was pure enough for use in the next stage of the synthesis. A pure sample, m.p. 125°-128° C., was obtained by recrystallisation of an aliquot from cyclohexane.
Quantity
68.5 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[Na].[CH2:12](Br)[CH:13]([CH3:15])[CH3:14]>C(O)C>[CH2:12]([O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([NH2:10])=[O:9])[CH:13]([CH3:15])[CH3:14] |^1:10|

Inputs

Step One
Name
Quantity
68.5 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)N
Name
Quantity
11.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C(C)C)Br

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
ADDITION
Type
ADDITION
Details
sufficient water was added to the residue
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the sodium bromide
DISSOLUTION
Type
DISSOLUTION
Details
The oil which did not dissolve
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
WASH
Type
WASH
Details
the extract was washed twice with 2N sodium hydroxide solution and once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with light petroleum (b.p. 40°-60° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC1=C(C(=O)N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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